molecular formula C7H16ClNO2 B555003 Methyl L-leucinate hydrochloride CAS No. 7517-19-3

Methyl L-leucinate hydrochloride

Cat. No. B555003
CAS RN: 7517-19-3
M. Wt: 181.66 g/mol
InChI Key: DODCBMODXGJOKD-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl L-leucinate hydrochloride, also known as L-Leucine methyl ester hydrochloride, is a compound derived from the amino acid leucine . It is commonly used as a building block in organic synthesis . The compound is a white crystalline powder with the molecular formula C7H16ClNO2 .


Molecular Structure Analysis

The molecular structure of Methyl L-leucinate hydrochloride is represented by the linear formula: (CH3)2CHCH2CH(NH2)COOCH3 · HCl . It has a molecular weight of 181.66 .


Physical And Chemical Properties Analysis

Methyl L-leucinate hydrochloride is a white crystalline powder . It has a melting point of 151-153 °C . It is soluble in water .

Scientific Research Applications

  • Methyl L-leucinate hydrochloride, as a lysosomotropic compound, can regulate natural killer cell function in human peripheral blood mononuclear cells. This regulation is mediated by monocytes or polymorphonuclear leukocytes through a lysosomally mediated mechanism, producing specific products like L-leucyl-L-leucine methyl ester that affect adjacent cells' functions (Thiele & Lipsky, 1985).

  • As a skin permeation enhancer, Methyl L-leucinate hydrochloride demonstrates the ability to moderate effects on skin barrier function, facilitating drug transdermal delivery systems. This application is particularly significant in the field of pharmaceuticals and medical treatments (Zheng et al., 2020).

  • Methyl L-leucinate hydrochloride can induce hyperphagia in rats when administered intraventricularly. This effect is related to non-serotonergic effects on brain function and highlights the compound's potential in neurological and behavioral studies (Mackenzie et al., 1979).

  • The compound is involved in extraction and transport of amino acids, playing a role in molecular recognition properties when interacting with hemicucurbiturils. This property is relevant in the context of biochemical and molecular transport studies (Cucolea et al., 2016).

  • In materials science, Methyl L-leucinate hydrochloride is used in the synthesis of polyacetylenes, which have applications in creating polymers with specific properties like chirality transcription and chain helicity (Cheuk et al., 2003).

  • The compound's interaction with lysosomes has been studied, especially its role in accumulating amino acids within lysosomes. This provides insights into cellular processes and methodologies for studying amino acid movements across lysosomal membranes (Reeves, 1979).

  • Methyl L-leucinate hydrochloride is a key component in various other biological and medical research applications, such as its role in the modulation of immune cell function, analysis of enzyme activities, development of drug delivery systems, and exploration of chemical properties in various biological contexts.

properties

IUPAC Name

methyl (2S)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODCBMODXGJOKD-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226161
Record name Methyl L-leucinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl L-leucinate hydrochloride

CAS RN

7517-19-3
Record name Leucine methyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7517-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-leucinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-leucinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl L-leucinate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl L-leucinate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl L-leucinate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl L-leucinate hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl L-leucinate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl L-leucinate hydrochloride

Citations

For This Compound
37
Citations
LC Vining - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
… After 25 minutes a solution prepared by neutralizing methyl L-leucinate hydrochloride (0.18 g = 1 mmole) in chloroform (1 ml) at -10' C with triethylamine (1 mmole) was added and …
Number of citations: 4 cdnsciencepub.com
T Iwaki, Y Oyama, T Tomoo, T Tanaka… - Bioorganic & medicinal …, 2017 - Elsevier
… To a suspension of methyl l-leucinate hydrochloride (91 mg, 0.5 mmol) in CH 2 Cl 2 (5 mL) were added cyanuric chloride 3 (92 mg, 0.5 mmol) and DIPEA (0.09 mL, 1.0 mmol) at 0 C. …
Number of citations: 11 www.sciencedirect.com
B Weinstein, A Ali - The Journal of Organic Chemistry, 1971 - ACS Publications
… Next, a DCCI condensation between A“-benzyloxycarbonyl-L-threonine (V)15 and methyl L-leucinate hydrochloride (VI)16 afforded methyl A“- benzyloxycarbonyl - l - threonyl- l- …
Number of citations: 16 pubs.acs.org
JL Fauchère, O Leukart, A Eberle… - Helvetica Chimica …, 1979 - Wiley Online Library
… (14) was prepared from a solution of the dicyclohexylamine salt of 7 (4,40 g, 11,2 mmol), methyl L-leucinate hydrochloride (2.03 g, 11.2 mmol), and I-hydroxybenzotriazole (2.26 g, 16.8 …
Number of citations: 63 onlinelibrary.wiley.com
PG Katsoyannis, V du Vigneaud - Journal of the American …, 1954 - ACS Publications
The synthesis of tosyl-L-isoleucyl-L-glutamine and tosyl-L-isoleucyl-L-glutaminyl-L-asparagine by the coupling of l-glutamine and L-glutaminyl-L-asparagine with tosyl-L-isoleucyl …
Number of citations: 33 pubs.acs.org
V Du Vigneaud, C Ressler, JM Swan… - Journal of the …, 1954 - ACS Publications
A cyclic octapeptide amide (I) having the hormonal activity of oxytocin has been synthesized through the condensation of N-carbobenzoxy-S-benzyl-L-cysteinyl-L-tyrosine and the …
Number of citations: 656 pubs.acs.org
M TAKAI, Y OGIHARA, Y IITAKA… - Chemical and …, 1975 - jstage.jst.go.jp
… Syntheses of Amino Acid Derivatives and Peptides Esterification of L-leucine with methanol and thionyl chloride gave methyl L-leucinate hydrochloride (IV). ' …
Number of citations: 16 www.jstage.jst.go.jp
高井誠, 荻原幸夫, 飯高洋一, 柴田承二 - Chemical and Pharmaceutical …, 1975 - jlc.jst.go.jp
… Syntheses of Amino Acid Derivatives and Peptides Esterification of L-leucine with methanol and thionyl chloride gave methyl L-leucinate hydrochloride (IV). ' …
Number of citations: 2 jlc.jst.go.jp
HE Smith, EP Burrows, MJ Marks… - Journal of the …, 1977 - ACS Publications
… Again, the lower molecular ellipticities observed in situ with methyl L-leucinate hydrochloride (L-IIIc) and excess 4 (Table III) indicate that the molecularellipticities in Table III for the …
Number of citations: 21 pubs.acs.org
WW Dong, YN Li, X Chang, C Shen, CJ Wang - ACS Catalysis, 2020 - ACS Publications
… simple condensation of ferrocenecarboxaldehyde with methyl l-leucinate hydrochloride and 9-… much less expensive starting material methyl l-leucinate hydrochloride, (17) monometallic …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.